molecular formula C30H34N2O4 B123536 2-Desisopropyl-2-phenyl Repaglinide (Repaglinide Impurity) CAS No. 107362-12-9

2-Desisopropyl-2-phenyl Repaglinide (Repaglinide Impurity)

Cat. No. B123536
CAS RN: 107362-12-9
M. Wt: 486.6 g/mol
InChI Key: MHMMEOVDUOZDJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Desisopropyl-2-phenyl Repaglinide is a compound with the molecular formula C30H34N2O4 . It is an impurity of Repaglinide, which is an antidiabetic drug used in addition to diet and exercise for blood sugar control in type 2 diabetes mellitus .


Molecular Structure Analysis

The molecular structure of 2-Desisopropyl-2-phenyl Repaglinide consists of a benzoic acid core with various functional groups attached. These include an ethoxy group at the 2-position, a carbamoylmethyl group at the 4-position, and a phenyl group .


Physical And Chemical Properties Analysis

2-Desisopropyl-2-phenyl Repaglinide has a molecular weight of 486.6 g/mol. It has a computed XLogP3-AA value of 5.5, indicating its lipophilicity. It has 2 hydrogen bond donors and 5 hydrogen bond acceptors. The compound has a rotatable bond count of 10 .

Scientific Research Applications

Pharmacological Properties and Clinical Efficacy

Repaglinide is a rapid-acting insulin secretagogue used to lower postprandial glucose excursions by targeting early-phase insulin release, which is crucial in reducing long-term cardiovascular complications of diabetes mellitus. It belongs to the carbamoylbenzoic acid derivative class, related to meglitinides but distinct from sulfonylurea insulin secretagogues. Repaglinide exhibits a rapid onset of action and more pronounced insulinotropic effects compared to some sulfonylureas, as demonstrated in both in vitro and in vivo studies. Clinical trials have validated its effectiveness in managing type 2 diabetes, either as monotherapy or in combination with other oral antihyperglycemic drugs, showing it to be at least as effective as other oral antihyperglycemic agents in improving or maintaining glycaemic control. Repaglinide has also demonstrated a tolerability profile generally similar to that of sulfonylurea drugs and nateglinide (Scott, 2012).

Pharmacokinetics and Drug-Drug Interactions

Repaglinide is involved in drug-drug and food-drug interactions due to its metabolism primarily via cytochrome P450 (CYP) 3A4 and CYP2C8 isoenzymes. It's crucial to understand these interactions, especially when repaglinide is used in combination with other drugs commonly prescribed to diabetic patients. For instance, the coadministration of gemfibrozil, a strong CYP2C8 inhibitor, and repaglinide can significantly increase repaglinide's plasma levels, leading to hypoglycemia. This combination should be avoided in clinical practice. Moreover, the pharmacokinetic interactions seem to be more frequent and significant with repaglinide than with nateglinide, another drug of the same class (Scheen, 2007).

Effects on Glycemic Control and Hypoglycemia Risk

Repaglinide effectively reduces fasting and postprandial hyperglycemia and the level of glycosylated hemoglobin (HbA1c) in patients with type 2 diabetes mellitus. Its efficacy is comparable to that of sulphonylureas, metformin, or glitazones. Notably, repaglinide is associated with less weight gain than sulphonylureas and glitazones and has a similar or slightly lower propensity to induce hypoglycemia compared to sulphonylureas. These characteristics make repaglinide a suitable option for patients with type 2 diabetes when metformin is contraindicated, or when there is a need for flexible dosing, such as in the elderly or during Ramadan fasting (Johansen & Birkeland, 2007).

Therapeutic Role and Clinical Applications

Repaglinide is used flexibly, primarily before meals, to manage postprandial blood glucose excursions and basal blood glucose concentration in type 2 diabetes mellitus. Its rapid-onset and short-duration of action make it well-suited for counteracting a fundamental pathophysiological aspect of the disease: the attenuation of the prandial insulin response. The predominantly hepatic elimination profile of repaglinide and a lack of significant drug-drug interactions are advantageous properties, especially for patients with type 2 diabetes who might also have other comorbid conditions. Furthermore, repaglinide's pharmacokinetic properties are expected to reduce the risk of hypoglycemia compared to conventional insulin secretagogues (sulphonylureas), allowing for more flexible meal timing and facilitating caloric restriction without compromising lifestyle (Moses, 2000).

Mechanism of Action

As an impurity of Repaglinide, 2-Desisopropyl-2-phenyl Repaglinide may share a similar mechanism of action. Repaglinide is an insulin secretagogue, meaning it binds to receptors on pancreatic beta cells and stimulates insulin release. Specifically, Repaglinide binds to an ATP-dependent potassium channel on beta cells, known as SUR1, bringing about its closure .

Biochemical Analysis

Biochemical Properties

2-Desisopropyl-2-phenyl Repaglinide plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules. It is known to bind to the ATP-sensitive potassium channels on the pancreatic beta cells, similar to Repaglinide, leading to the closure of these channels and subsequent insulin release. The nature of these interactions involves the modulation of ion channels and the regulation of insulin secretion, which is crucial for maintaining glucose homeostasis .

Cellular Effects

The effects of 2-Desisopropyl-2-phenyl Repaglinide on various cell types and cellular processes are profound. In pancreatic beta cells, it enhances insulin secretion by closing ATP-sensitive potassium channels, leading to cell depolarization and calcium influx. This influx triggers the exocytosis of insulin-containing granules. Additionally, 2-Desisopropyl-2-phenyl Repaglinide influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and transcription factors involved in glucose metabolism .

Molecular Mechanism

At the molecular level, 2-Desisopropyl-2-phenyl Repaglinide exerts its effects through binding interactions with ATP-sensitive potassium channels on pancreatic beta cells. This binding inhibits the efflux of potassium ions, causing cell depolarization and opening of voltage-gated calcium channels. The resultant calcium influx stimulates insulin release. Furthermore, 2-Desisopropyl-2-phenyl Repaglinide may also interact with other proteins and enzymes involved in glucose metabolism, thereby influencing gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 2-Desisopropyl-2-phenyl Repaglinide vary with different dosages in animal models. At lower doses, the compound effectively stimulates insulin release without causing significant adverse effects. At higher doses, it may lead to hypoglycemia and other toxic effects. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired insulinotropic effect. Toxicity studies in animal models have highlighted the importance of dose optimization to balance efficacy and safety .

Metabolic Pathways

2-Desisopropyl-2-phenyl Repaglinide is involved in several metabolic pathways, primarily those related to glucose metabolism. It interacts with enzymes such as glucokinase and hexokinase, which play pivotal roles in glycolysis and glucose utilization. The compound’s influence on metabolic flux and metabolite levels is significant, as it enhances the conversion of glucose to pyruvate and subsequent ATP production. These metabolic effects are crucial for maintaining energy homeostasis in cells .

Transport and Distribution

The transport and distribution of 2-Desisopropyl-2-phenyl Repaglinide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by pancreatic beta cells through facilitated diffusion and is distributed within the cytoplasm. Its localization within the cells is influenced by its interactions with intracellular proteins and organelles. The accumulation of 2-Desisopropyl-2-phenyl Repaglinide in specific cellular compartments is essential for its insulinotropic activity .

Subcellular Localization

2-Desisopropyl-2-phenyl Repaglinide is primarily localized in the cytoplasm of pancreatic beta cells, where it exerts its insulinotropic effects. The compound’s subcellular localization is directed by targeting signals and post-translational modifications that guide it to specific compartments. Its activity and function are closely linked to its presence in the cytoplasm, where it interacts with ATP-sensitive potassium channels and other proteins involved in insulin secretion .

properties

IUPAC Name

2-ethoxy-4-[2-oxo-2-[[2-phenyl-1-(2-piperidin-1-ylphenyl)ethyl]amino]ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O4/c1-2-36-28-20-23(15-16-25(28)30(34)35)21-29(33)31-26(19-22-11-5-3-6-12-22)24-13-7-8-14-27(24)32-17-9-4-10-18-32/h3,5-8,11-16,20,26H,2,4,9-10,17-19,21H2,1H3,(H,31,33)(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMMEOVDUOZDJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC2=CC=CC=C2)C3=CC=CC=C3N4CCCCC4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.